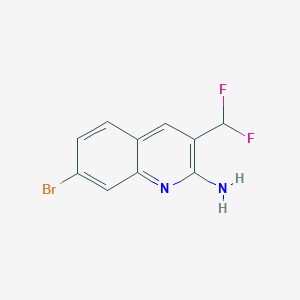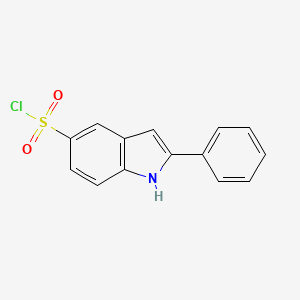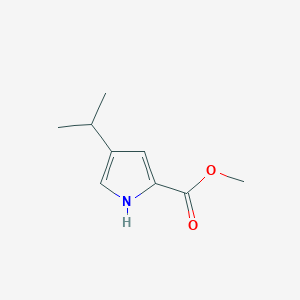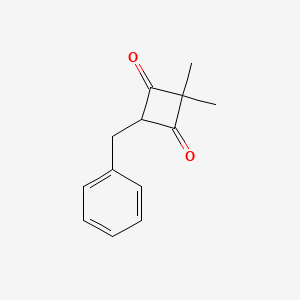
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- is an organic compound with the molecular formula C13H14O2. It is a derivative of cyclobutanedione, featuring a phenylmethyl group and two methyl groups attached to the cyclobutane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- can be achieved through several methods. One common approach involves the dimerization of dimethyl ketene, which is generated by cracking isobutyric anhydride. The dimethyl ketene is then introduced into an ester solvent under inert gas conditions to form the desired cyclobutanedione .
Another method involves the reduction of 2,2,4,4-tetramethyl-1,3-cyclobutanediol using hydrogen in the presence of a catalyst such as nickel, zinc, cobalt, or noble metals like ruthenium and palladium .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The recycling of catalysts and solvents is also a common practice to reduce production costs and environmental impact .
化学反応の分析
Types of Reactions
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) or nickel (Ni) is commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or other reduced derivatives.
Substitution: Various substituted cyclobutanedione derivatives depending on the reagents used.
科学的研究の応用
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
作用機序
The mechanism of action of 1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
Tetramethyl-1,3-cyclobutanedione: A similar compound with four methyl groups attached to the cyclobutane ring.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A diol derivative of cyclobutanedione with four methyl groups.
4-Benzyl-2,2-dimethylcyclobutane-1,3-dione: Another derivative with a benzyl group instead of a phenylmethyl group.
Uniqueness
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- is unique due to the presence of both phenylmethyl and dimethyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
4-benzyl-2,2-dimethylcyclobutane-1,3-dione |
InChI |
InChI=1S/C13H14O2/c1-13(2)11(14)10(12(13)15)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChIキー |
CPNXMQLOOSGTLN-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)C(C1=O)CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



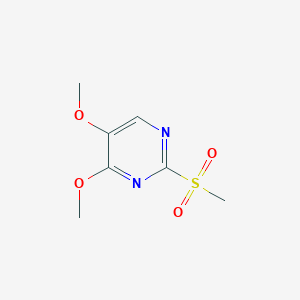
![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)

![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)

![[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)
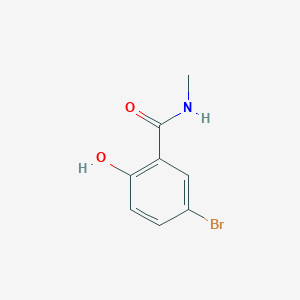
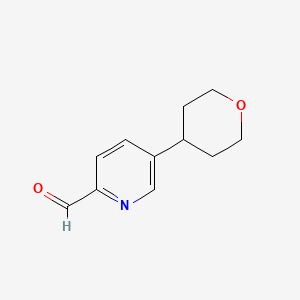
![4-Chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13929350.png)
![methyl 1-methyl-5-(2'-methyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13929365.png)
